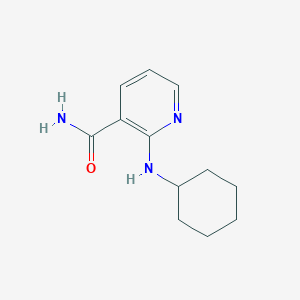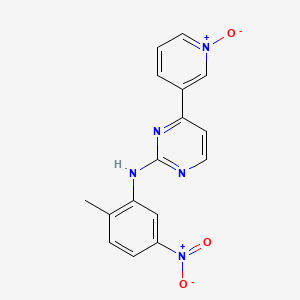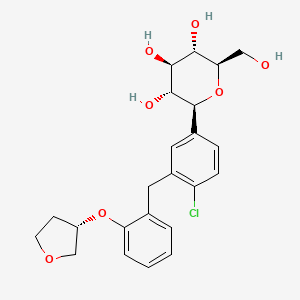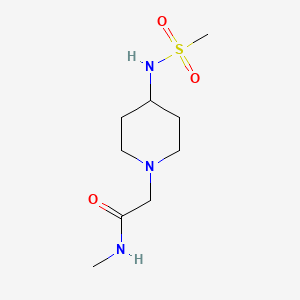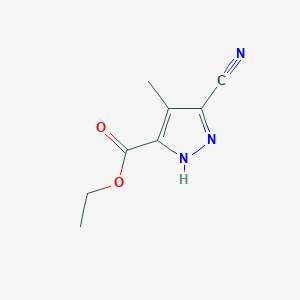
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered nitrogen-containing heterocycle, which is often found in various pharmacologically active molecules. The presence of the chloro and sulfonamide groups further enhances its potential for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or the sulfonamide group.
Scientific Research Applications
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The chloro group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
2-Chloro-N-(4H-1,2,3-triazol-3-YL)benzenesulfonamide: Similar structure but with a different triazole isomer.
2-Chloro-N-(4H-1,2,4-triazol-5-YL)benzenesulfonamide: Another isomer with the triazole ring substituted at a different position.
N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity.
Uniqueness: The presence of the chloro group in 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide distinguishes it from other similar compounds, potentially enhancing its biological activity and stability
Properties
Molecular Formula |
C8H7ClN4O2S |
|---|---|
Molecular Weight |
258.69 g/mol |
IUPAC Name |
2-chloro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-3-1-2-4-7(6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) |
InChI Key |
SMFXCHQQSXCNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
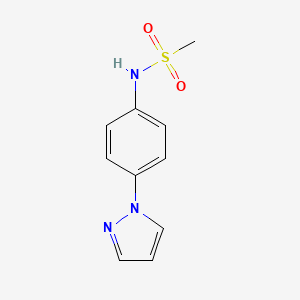
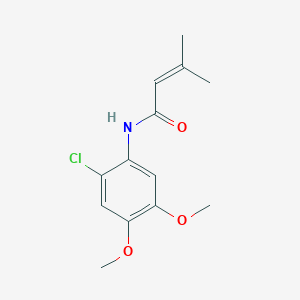
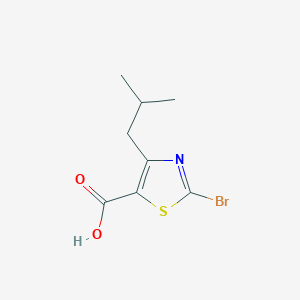
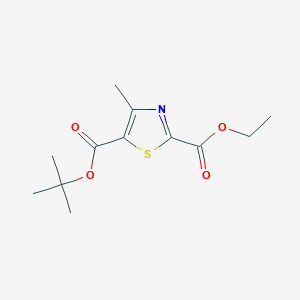
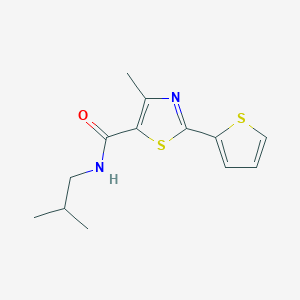
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
